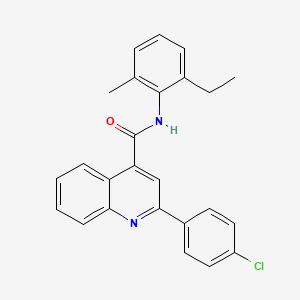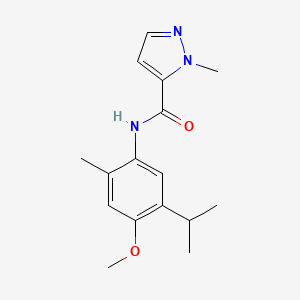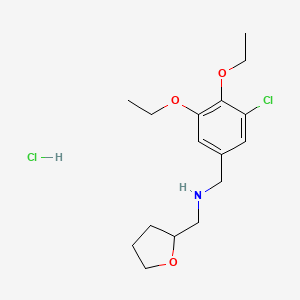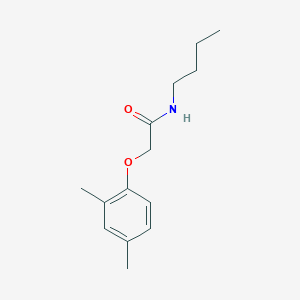
2-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-4-quinolinecarboxamide
Descripción general
Descripción
2-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-4-quinolinecarboxamide, also known as EMD-1214063, is a novel small molecule inhibitor of the protein kinase CK2. CK2 is a ubiquitous and pleiotropic protein kinase that is involved in a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and DNA repair. CK2 is overexpressed and hyperactivated in many types of cancer, making it an attractive target for cancer therapy.
Mecanismo De Acción
2-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-4-quinolinecarboxamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. Inhibition of CK2 also leads to the activation of the tumor suppressor protein p53, which plays a critical role in regulating cell cycle progression and apoptosis.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-4-quinolinecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit tumor cell migration and invasion. In addition, 2-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-4-quinolinecarboxamide has been shown to enhance the efficacy of radiation therapy in preclinical models of cancer. 2-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-4-quinolinecarboxamide has also been shown to have minimal toxicity in normal cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-4-quinolinecarboxamide is its specificity for CK2, which reduces the risk of off-target effects. Another advantage is its ability to enhance the anti-tumor activity of other cancer drugs, which may lead to improved treatment outcomes. One limitation of 2-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-4-quinolinecarboxamide is its relatively low potency compared to other CK2 inhibitors, which may limit its efficacy in some cancer types.
Direcciones Futuras
For research on 2-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-4-quinolinecarboxamide include the evaluation of its efficacy in clinical trials, the identification of biomarkers that predict response to treatment, and the development of combination therapies that enhance its anti-tumor activity. Other potential future directions include the investigation of its role in other diseases besides cancer, such as neurodegenerative diseases and inflammatory disorders.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-4-quinolinecarboxamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. It has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, lung, and pancreatic cancer cells. 2-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)-4-quinolinecarboxamide has also been shown to enhance the anti-tumor activity of other cancer drugs, such as gemcitabine and cisplatin.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O/c1-3-17-8-6-7-16(2)24(17)28-25(29)21-15-23(18-11-13-19(26)14-12-18)27-22-10-5-4-9-20(21)22/h4-15H,3H2,1-2H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCDQSWISXJTOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[({5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4752500.png)
![1-[(4-tert-butylphenoxy)methyl]-N-{1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}-1H-pyrazole-3-carboxamide](/img/structure/B4752504.png)




![5-(4-chlorophenyl)-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4752546.png)

![ethyl 4-(3-phenylpropyl)-1-[2-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4752552.png)

![N-butyl-N'-[1-(4-tert-butylphenyl)ethyl]thiourea](/img/structure/B4752569.png)


![4-({[4-allyl-5-(5-chloro-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4752595.png)